molecular formula C11H14N2O3 B6145011 5-pentanamidopyridine-3-carboxylic acid CAS No. 1339487-32-9

5-pentanamidopyridine-3-carboxylic acid

Cat. No.: B6145011
CAS No.: 1339487-32-9
M. Wt: 222.2
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Description

5-Pentanamidopyridine-3-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at the 3-position and a pentanamide substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₅N₂O₃ (calculated molecular weight: 211.24 g/mol). The compound is often encountered as its hydrochloride salt (C₁₀H₁₅N₂O₃·HCl), which has a molecular weight of 247.70 g/mol and a purity of 95% .

Properties

CAS No.

1339487-32-9

Molecular Formula

C11H14N2O3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-pentanamidopyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopyridine-3-carboxylic acid with pentanoyl chloride under suitable conditions to form the desired amide . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-pentanamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-pentanamidopyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study the interactions of amides and carboxylic acids with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, derivatives of 5-pentanamidopyridine-3-carboxylic acid are explored for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-pentanamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-3-Carboxylic Acid Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Pentanamidopyridine-3-carboxylic acid Not provided C₁₀H₁₅N₂O₃ 211.24 (calculated) 5-pentanamide, 3-carboxylic acid Intermediate in organic synthesis
5-Methylpyridine-3-carboxylic acid 3222-49-9 C₇H₇NO₂ 137.14 5-methyl, 3-carboxylic acid Potential nicotinic acid derivative
5-(Butylamino)pyridine-3-carboxylic acid 106339-53-1 C₁₀H₁₄N₂O₂ 194.24 (calculated) 5-butylamino, 3-carboxylic acid Laboratory chemical
5-Hydroxy-6-methylpyridine-3-carboxylic acid Not provided C₇H₇NO₃ 153.14 5-hydroxy, 6-methyl, 3-carboxylic acid Ligand in protein interactions
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ 129.16 Piperidine ring, 3-carboxylic acid Laboratory reagent

Functional Group Analysis

5-Pentanamidopyridine-3-carboxylic acid : The pentanamide group at the 5-position introduces hydrophobicity, while the carboxylic acid at the 3-position enhances solubility in polar solvents. This combination may influence binding affinity in biological systems .

5-(Butylamino)pyridine-3-carboxylic acid: The butylamino group provides basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets .

5-Hydroxy-6-methylpyridine-3-carboxylic acid : The hydroxyl group increases polarity and may participate in chelation or hydrogen bonding, as evidenced by its role as a ligand in protein structures .

Research and Application Insights

  • Material Science: The carboxylic acid group in these compounds enables coordination with metal ions, suggesting applications in catalysis or nanomaterials .

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